molecular formula C18H13N3O4 B4110877 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione

1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione

Cat. No. B4110877
M. Wt: 335.3 g/mol
InChI Key: LTSYKEJHOBRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione, also known as NBD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NBD is a yellow crystal powder that is soluble in organic solvents, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it is believed to involve the formation of a charge-transfer complex between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule. This interaction results in a change in the fluorescence properties of the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule, which can be measured and used to study the interaction between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule.
Biochemical and Physiological Effects:
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to penetrate cell membranes and localize in the cytoplasm and nucleus of cells. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to cross the blood-brain barrier, making it a potential candidate for studying brain function and disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its high sensitivity and selectivity for detecting specific molecules. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is its limited stability, which can result in decreased fluorescence over time. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione can be affected by environmental factors such as pH and temperature, which can affect its fluorescence properties.

Future Directions

There are many potential future directions for the use of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in scientific research. One potential direction is the development of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione-based sensors for detecting specific molecules in biological samples. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new photodynamic therapy agents for the treatment of cancer. Furthermore, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new optoelectronic devices, such as organic light-emitting diodes and solar cells.

Scientific Research Applications

1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been used in various scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a photosensitizer for photodynamic therapy. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has also been used as a marker for detecting the presence of nitric oxide in cells and tissues. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential use in organic electronics and as a component in optoelectronic devices.

properties

IUPAC Name

3-(1-ethyl-2-hydroxy-5-nitroindol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-2-20-14-8-7-10(21(24)25)9-12(14)16(18(20)23)15-11-5-3-4-6-13(11)19-17(15)22/h3-9,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSYKEJHOBRJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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